A hypothalamic tripeptide, enzymatic degradation product of OXYTOCIN, that inhibits the release of MELANOCYTE-STIMULATING HORMONES.
Melanostatin
CAS No.: 2002-44-0
Cat. No.: VC0538443
Molecular Formula: C13H24N4O3
Molecular Weight: 284.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2002-44-0 |
---|---|
Molecular Formula | C13H24N4O3 |
Molecular Weight | 284.35 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 |
Standard InChI Key | NOOJLZTTWSNHOX-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 |
SMILES | CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 |
Appearance | Solid powder |
Introduction
Melanostatin, also known as Melanocyte-Inhibiting Factor-1 (MIF-1), is a tripeptide with the chemical structure L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH2) . It is an enzymatic degradation product of oxytocin, a hormone primarily involved in social bonding and childbirth. Despite its origin from oxytocin, melanostatin has distinct physiological effects, particularly in inhibiting the release of melanocyte-stimulating hormones (MSH) .
Biological Functions of Melanostatin
Melanostatin is known for its role in inhibiting the release of melanocyte-stimulating hormones (MSH), which are involved in skin pigmentation . Additionally, it has been studied for its effects on opioid receptor activation and as a potential modulator of dopamine receptors when conjugated with other compounds .
Research Findings on Melanostatin
Recent studies have explored melanostatin's bioconjugates with amantadine, which have shown potential as positive allosteric modulators of dopamine D2 receptors. These bioconjugates enhance dopamine potency without affecting efficacy, indicating potential therapeutic applications .
In another context, a different compound named Melanostatin DM, with a distinct structure and molecular weight, has been documented but lacks detailed functional studies related to the original melanostatin .
Comparison with Other Melanostatin-Related Compounds
There is also a compound called Melanostatine-5, which is unrelated to the original melanostatin but is used in skincare products to regulate melanin production and improve skin tone . This highlights the importance of distinguishing between similarly named compounds with different functions.
Compound | Function | Structure |
---|---|---|
Melanostatin | Inhibits MSH release, modulates opioid and dopamine receptors | Pro-Leu-Gly-NH2 |
Melanostatin DM | Unknown specific function, distinct structure | Complex peptide structure |
Melanostatine-5 | Regulates melanin production in skin | Not specified |
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